1-(3-Methoxyphenyl)uracil
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Overview
Description
1-(3-Methoxyphenyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a methoxy group attached to the phenyl ring, which is bonded to the uracil moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)uracil typically involves the reaction of uracil with 3-methoxyphenyl derivatives under specific conditions. One common method includes the use of a silver-catalyzed three-component reaction involving uracils, arylboronic acids, and selenium . This reaction is carried out in the presence of silver nitrate (AgNO3) at elevated temperatures (around 120°C) under aerobic conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of phase transfer catalysis and optimized reaction conditions, can be applied to scale up the production of this compound. The use of inexpensive and readily available reagents, along with efficient purification techniques, can facilitate its industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)uracil undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The uracil moiety can be reduced to dihydrouracil derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of the uracil moiety can produce dihydrouracil derivatives .
Scientific Research Applications
1-(3-Methoxyphenyl)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)uracil involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid metabolism, such as dihydroorotate dehydrogenase (DHODH) and uridine phosphorylase. These interactions disrupt the synthesis of nucleotides, thereby affecting the replication and transcription processes in cells .
Comparison with Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent that inhibits thymidylate synthase.
1-(2-Methoxyphenyl)uracil: Similar to 1-(3-Methoxyphenyl)uracil but with the methoxy group in a different position.
6-Amino-1-(3-methoxyphenyl)uracil: Contains an amino group, which alters its chemical properties and biological activity.
Uniqueness: this compound is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. This structural feature distinguishes it from other uracil derivatives and contributes to its specific applications in research and medicine .
Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(7-9)13-6-5-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVFSPOSJXTMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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